Product packaging for [(2-Methylcyclopropyl)sulfonyl]benzene(Cat. No.:CAS No. 65288-16-6)

[(2-Methylcyclopropyl)sulfonyl]benzene

Cat. No.: B14491932
CAS No.: 65288-16-6
M. Wt: 196.27 g/mol
InChI Key: SKCKZPYRPHUPFF-UHFFFAOYSA-N
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Description

[(2-Methylcyclopropyl)sulfonyl]benzene is a high-purity chemical compound featuring a cyclopropane ring substituted with a methyl group and a phenyl sulfone moiety. This structure makes it a valuable synthetic intermediate and building block in contemporary organic chemistry and drug discovery. Cyclopropyl sulfone derivatives are recognized for their significant utility in methodology development and the synthesis of complex molecules . The inherent ring strain and unique electronic properties of the cyclopropane ring, when combined with the sulfone functional group, provide a versatile platform for a variety of chemical transformations. These compounds can serve as key precursors in the generation of reactive intermediates, such as cyclopropyl carbenoids, which can be further functionalized to construct multi-substituted cyclopropane derivatives—structures that are privileged scaffolds in medicinal chemistry and agrochemicals . The research applications of this compound are extensive. In pharmaceutical research, cyclopropyl groups are common features in active pharmaceutical ingredients, and sulfone groups are frequently used as non-hydrolyzable surrogates for esters or as key components in drug candidates targeting a range of diseases . For instance, compounds with cyclopropyl sulfonyl groups have been investigated for use in treating conditions such as HCV and as sodium channel modulators for pain management . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to explore new synthetic routes, develop novel methodologies, and advance the discovery of new biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B14491932 [(2-Methylcyclopropyl)sulfonyl]benzene CAS No. 65288-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65288-16-6

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

(2-methylcyclopropyl)sulfonylbenzene

InChI

InChI=1S/C10H12O2S/c1-8-7-10(8)13(11,12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

SKCKZPYRPHUPFF-UHFFFAOYSA-N

Canonical SMILES

CC1CC1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methylcyclopropyl Sulfonyl Benzene and Substituted Cyclopropyl Sulfones

Direct Synthesis of [(2-Methylcyclopropyl)sulfonyl]benzene

While specific literature detailing a dedicated synthesis of this compound is sparse, its preparation can be effectively achieved through established stereocontrolled methodologies developed for analogous cyclopropyl (B3062369) sulfones. The Wadsworth-Emmons cyclopropanation reaction, utilizing an appropriate epoxide precursor, stands as a primary method for this transformation. acs.orgacs.org

A stereocontrolled synthesis of specific enantiomers of this compound can be accomplished by reacting an enantiopure epoxide with a stabilized phosphonate (B1237965) anion. acs.orgnih.gov This approach ensures the transfer of stereochemistry from the starting material to the final cyclopropane (B1198618) product.

For the synthesis of (((1S,2S)-2-Methylcyclopropyl)sulfonyl)benzene, the reaction would commence with (S)-propylene oxide (also known as (S)-methyloxirane). This enantiopure epoxide is treated with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate. acs.orgnih.gov The reaction proceeds via a nucleophilic ring-opening of the epoxide by the sulfonyl-stabilized carbanion, followed by an intramolecular ring-closure that stereospecifically forms the trans-cyclopropane ring. acs.orgacs.org This methodology provides a direct and highly diastereoselective route to the desired (1S,2S) stereoisomer. acs.org The enantiospecificity of this process has been demonstrated, with enantiopure epoxides yielding enantiopure cyclopropyl sulfones, confirming that the chirality is maintained throughout the reaction sequence. acs.org

General Strategies for Cyclopropyl Sulfone Construction

Beyond the direct approach, several general strategies have been developed for the synthesis of the cyclopropyl sulfone motif, offering flexibility and access to a wide range of substituted derivatives.

A mechanistically distinct platform for cyclopropanation involves the use of sulfur(VI) reagents, specifically dialkyl sulfones, as carbene equivalents. proquest.comnih.gov This method is particularly useful for synthesizing alkyl-substituted cyclopropanes, which can be challenging to produce with traditional metal-catalyzed carbene transfer methods due to competing side reactions like 1,2-hydride shifts. proquest.comnih.gov In this strategy, dialkyl sulfonyl anions, generated in the presence of a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi), react with olefins such as styrenes. nih.gov Mechanistic studies suggest a stepwise anionic process initiated by the direct addition of the α-sulfonyl anion to the alkene. proquest.comnih.gov This is followed by an intramolecular substitution that forms the cyclopropane ring. proquest.com This approach has been successfully applied to a variety of styrenes and sulfones, producing 1,1-dialkylcyclopropanes in good yields. nih.gov

Another advanced method utilizes engineered enzymes as carbene transferases for the highly enantioselective cyclopropanation of olefins. digitellinc.com Myoglobin-based biocatalysts have been developed to mediate the reaction between various vinylarenes and sulfone diazo compounds, which serve as carbene precursors. digitellinc.com This biocatalytic method provides access to a broad range of optically active sulfonyl cyclopropanes with excellent yields (up to 99%) and enantioselectivity (up to 99% ee) under mild reaction conditions. digitellinc.com

The Wadsworth-Emmons (or Horner-Wadsworth-Emmons) reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orgconicet.gov.ar A key variation of this reaction allows for the direct conversion of epoxides into cyclopropanes. acs.org This process utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org For the synthesis of cyclopropyl sulfones, a phosphonate reagent bearing a sulfone as the anion-stabilizing group is employed. acs.org

A highly efficient and stereocontrolled method for synthesizing trans-cyclopropyl sulfones involves the reaction of terminal epoxides with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate. acs.orgnih.gov The reaction is typically conducted at elevated temperatures (e.g., 140 °C) in a solvent like dimethoxyethane (DME). acs.orgnih.gov

The reaction proceeds through a three-step mechanism:

Nucleophilic attack of the phosphonate carbanion on one of the epoxide carbons, leading to ring-opening. acs.org

Transfer of the diethyl phosphite (B83602) group to the newly formed alkoxide. acs.org

Stereospecific intramolecular ring-closure of the resulting sulfone-stabilized anion to give the trans-cyclopropyl sulfone. acs.orgacs.org

This method has proven effective for a range of terminal epoxides, including those with alkyl, aryl, and other functional groups, consistently yielding the corresponding trans-cyclopropyl sulfones with high diastereoselectivity. acs.org

Table 1: Synthesis of trans-Cyclopropyl Sulfones from Epoxides This table summarizes the results from the reaction of various epoxides with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate, highlighting the yields and diastereomeric ratios (dr) achieved.

Entry Epoxide Substrate Product Yield (%) dr (trans:cis)
1 Styrene Oxide 2-Phenyl-1-(phenylsulfonyl)cyclopropane 88 97:3
2 (R)-Propylene Oxide (1S,2S)-1-Methyl-2-(phenylsulfonyl)cyclopropane 75 98:2
3 1,2-Epoxybutane 1-Ethyl-2-(phenylsulfonyl)cyclopropane 77 98:2
4 1,2-Epoxyhexane 1-Butyl-2-(phenylsulfonyl)cyclopropane 81 >99:1

Data sourced from J. Org. Chem. 2010, 75 (13), pp 4652–4655. acs.orgnih.gov

A significant advantage of the Wadsworth-Emmons cyclopropanation using epoxides is the high level of stereocontrol. The reaction pathway inherently favors the formation of the trans isomer of the cyclopropane ring, with diastereomeric ratios often exceeding 97:3. acs.org This high diastereoselectivity is a consequence of the stereospecific intramolecular ring-closure step. acs.org

Furthermore, the reaction is enantiospecific. When an enantiopure epoxide is used as the starting material, the resulting trans-cyclopropyl sulfone is also enantiopure, with the original stereochemistry being preserved. acs.orgnih.gov For instance, the reaction of (R)-styrene oxide was shown to produce the corresponding trans-cyclopropyl sulfone with an enantiomeric excess (ee) of >98%. acs.org This demonstrates that the cyclopropane ring-closing step is stereospecific, making this methodology a valuable tool for accessing optically active cyclopropyl sulfones, which are important intermediates in asymmetric synthesis. acs.org

Addition Reactions Involving Sulfonyl Groups

Addition reactions represent a significant pathway for the synthesis of complex molecules. In the context of cyclopropyl sulfones, several modern synthetic strategies utilize addition reactions where the sulfonyl group plays a crucial role, either as part of the substrate or as the incoming nucleophile. These methods include organometallic additions to activated alkenes, photocatalytic cycloadditions, and hydrosulfonylation of unsaturated systems.

Organometallic Additions to Alkenyl Sulfones

The synthesis of cyclopropanes can be achieved through the 1,4-conjugate addition of organometallic reagents to 3-substituted-1-alkenyl sulfones. This method relies on the Michael addition of a nucleophile to an α,β-unsaturated sulfone, followed by an intramolecular cyclization to form the cyclopropyl ring. The sulfonyl group acts as a strong electron-withdrawing group, activating the double bond for nucleophilic attack.

A general approach involves the reaction of an organometallic reagent, such as an organolithium or organomagnesium compound, with a γ-substituted alkenyl sulfone. The initial conjugate addition leads to the formation of a sulfone-stabilized carbanion. Subsequent intramolecular nucleophilic substitution, where a leaving group at the γ-position is displaced, results in the formation of the cyclopropane ring.

For instance, the reaction of organolithium compounds with 3-chloro-1-alkenyl sulfones can produce the corresponding cyclopropyl sulfones. The choice of the organometallic reagent and the specific substitution pattern on the alkenyl sulfone can influence the stereochemical outcome of the reaction. This methodology provides a versatile route to various substituted cyclopropyl sulfones. acs.org

A key advantage of this method is the ability to introduce a wide range of substituents onto the cyclopropane ring, depending on the organometallic reagent used. The reaction conditions are typically mild, and the starting materials are often readily accessible.

Visible Light Photocatalytic Cycloadditions with Acetylenic Sulfones

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. One notable application is the [3+2] cycloaddition of vinylcyclopropanes (VCPs) with acetylenic sulfones to generate functionalized cyclopentenes containing a cyclopropyl sulfone moiety. scispace.comnih.govresearchgate.netresearchgate.net

This methodology often involves a two-step sequence combining UV and visible light. Initially, a photogenerated cyclopropane is formed, which then participates in a strain-release [3+2] cycloaddition with an acetylenic sulfone in the presence of a photocatalyst, such as [Ir(ppy)2(dtbbpy)]PF6. scispace.com The acetylenic sulfone acts as a reactive partner in this cycloaddition. scispace.comacs.org

The reaction proceeds via an energy transfer mechanism, where the photocatalyst, upon excitation by visible light, sensitizes the vinylcyclopropane (B126155). This process facilitates the cycloaddition, leading to the formation of a new five-membered ring while retaining the cyclopropyl sulfone structure. nih.gov This strategy is particularly useful for constructing polycyclic frameworks with high molecular complexity. scispace.comresearchgate.netresearchgate.net

Reactant 1Reactant 2PhotocatalystProduct TypeReference
VinylcyclopropaneAcetylenic Sulfone[Ir(ppy)2(dtbbpy)]PF6Cyclopentene with cyclopropyl sulfone moiety scispace.comnih.gov
meta-PhotoproductAcetylenic SulfoneIridium-basedPolycyclic system with cyclopropyl sulfone researchgate.netresearchgate.net

This table presents a generalized overview of the reactants and catalysts involved in visible light photocatalytic cycloadditions for the synthesis of complex molecules containing cyclopropyl sulfone units.

Hydrosulfonylation of Allenes and Cyclopropenes

Hydrosulfonylation, the addition of a sulfonyl group and a hydrogen atom across an unsaturated bond, provides a direct route to various sulfones. Palladium-catalyzed hydrosulfonylation of cyclopropenes has been demonstrated as an efficient method for obtaining allylic sulfones. rsc.org In this reaction, commercially available sodium sulfinates serve as the sulfonyl source. The reaction proceeds stereoselectively and is applicable to a broad range of cyclopropene (B1174273) derivatives. Mechanistic studies suggest that a π-allyl palladium complex is a key intermediate in this transformation. rsc.org

Similarly, the hydrosulfonylation of allenes, catalyzed by transition metals like palladium or rhodium, offers an atom-economical pathway to allylic sulfones. researchgate.netrsc.orgnih.govorganic-chemistry.org This reaction can be highly regio- and enantioselective, depending on the catalytic system employed. organic-chemistry.org The process involves the addition of sulfinic acids to allenes, yielding a variety of linear E-allylic sulfones with good functional group tolerance. rsc.orgnih.gov While these methods primarily yield allylic sulfones, they are relevant as they demonstrate the reactivity of sulfonyl sources with strained and unsaturated three-carbon systems, which are foundational to cyclopropyl structures.

SubstrateSulfonyl SourceCatalystProduct TypeReference
CyclopropenesSodium SulfinatesPalladium-basedAllylic Sulfones rsc.org
AllenesSulfinic AcidsPalladium-basedLinear E-allylic Sulfones rsc.orgnih.gov
Allenes/AlkynesSodium SulfinatesRhodium-basedChiral Allylic Sulfones organic-chemistry.org

This table summarizes the key components in hydrosulfonylation reactions of cyclopropenes and allenes for the synthesis of various sulfone products.

Oxidation of Corresponding Sulfides and Sulfoxides

A common and straightforward method for the synthesis of sulfones is the oxidation of the corresponding sulfides or sulfoxides. organic-chemistry.orgacsgcipr.orgmdpi.comnih.govresearchgate.net This approach is widely used due to the availability of a variety of oxidizing agents and the generally high yields of the reactions. For the synthesis of this compound, the precursor would be (2-methylcyclopropyl)(phenyl)sulfane or the corresponding sulfoxide (B87167).

The oxidation of sulfides to sulfones typically proceeds in a two-step manner, with the sulfoxide as an intermediate. acsgcipr.orgnih.gov By carefully controlling the reaction conditions, such as the stoichiometry of the oxidant and the temperature, it is possible to selectively stop the reaction at the sulfoxide stage or proceed to the full oxidation to the sulfone. acsgcipr.orgmdpi.com

A wide range of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H2O2) is a common choice due to its low cost and environmentally benign nature, as its only byproduct is water. organic-chemistry.orgmdpi.comnih.govresearchgate.net The reaction with hydrogen peroxide can be performed under various conditions, including in the presence of catalysts or in different solvents to achieve selectivity. organic-chemistry.orgmdpi.comresearchgate.net Other oxidizing agents include peracids, such as m-chloroperbenzoic acid (m-CPBA), and metal-based oxidants. acsgcipr.org

The choice of oxidant and reaction conditions can be crucial for substrates with sensitive functional groups. However, the oxidation of simple cyclopropyl sulfides, such as (2-methylcyclopropyl)(phenyl)sulfane, to the corresponding sulfone is generally a high-yielding and reliable transformation.

SubstrateOxidizing AgentProductKey FeatureReference
Sulfide (B99878)Hydrogen Peroxide (H2O2)Sulfoxide or Sulfone"Green" oxidant, selectivity can be controlled organic-chemistry.orgmdpi.comnih.govresearchgate.net
Sulfidem-Chloroperbenzoic acid (m-CPBA)Sulfoxide or SulfoneCommon and effective peracid oxidant acsgcipr.org
SulfideVarious (e.g., Selectfluor)SulfoneCan be highly efficient and rapid organic-chemistry.org

This table provides an overview of common methods for the oxidation of sulfides to sulfones, a key synthetic step for preparing compounds like this compound.

Alkylation/Arylation of Sulfinate Salts

The nucleophilic substitution reaction between sulfinate salts and alkyl or aryl halides is a classical and versatile method for the formation of sulfones. researchgate.netnih.govorganic-chemistry.org This approach involves the S-alkylation or S-arylation of a sulfinate anion, which acts as a soft nucleophile, readily attacking electrophilic carbon centers.

For the synthesis of this compound, this strategy could be envisioned in two ways: the reaction of sodium benzenesulfinate (B1229208) with a 2-methylcyclopropyl halide or the reaction of a 2-methylcyclopropane sulfinate salt with an aryl halide. The former is generally more common.

Sulfinate salts are typically prepared from the corresponding sulfonyl chlorides or by the insertion of sulfur dioxide into an organometallic reagent. nih.govorganic-chemistry.org For example, Grignard reagents or organolithium compounds can react with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate a diverse range of metal sulfinates. These can then be trapped in situ with various electrophiles, including alkyl halides, to produce the desired sulfones. organic-chemistry.org

The reaction conditions for the alkylation of sulfinate salts are generally mild, and the method tolerates a variety of functional groups. organic-chemistry.org Microwave-assisted protocols have also been developed to accelerate this transformation, allowing for rapid and efficient synthesis in aqueous media. organic-chemistry.org

Sulfinate SourceElectrophileProductKey FeatureReference
Organometallic + SO2 surrogateAlkyl/Allyl/Benzyl HalidesSulfoneOne-pot synthesis of sulfinates and subsequent alkylation organic-chemistry.org
Sodium ArenesulfinatesAlkyl Halides/TosylatesAryl Alkyl SulfoneClassical and widely used method researchgate.netorganic-chemistry.org
Magnesium SulfinatesAlkyl HalidesSulfoneAccessible via organomagnesium reagents and SO2 nih.gov
Organometallic ReagentsDiaryliodonium SaltsAryl SulfoneOne-pot synthesis of aryl sulfones fao.org

This table outlines various approaches for the synthesis of sulfones via the alkylation or arylation of sulfinate salts.

Sulfur Dioxide Based Three-Component Approaches

Three-component reactions that incorporate sulfur dioxide or its surrogates have become a powerful strategy for the synthesis of sulfonyl-containing compounds. uq.edu.auresearchgate.netresearchgate.netrsc.orgmdpi.com These methods allow for the rapid construction of complex molecules from simple starting materials in a single step, often with high atom economy.

A relevant approach involves the reaction of cyclopropanols, a sulfur dioxide surrogate such as DABCO·(SO2)2 (DABSO), and an alkyl or aryl halide. uq.edu.auresearchgate.netresearchgate.net This reaction proceeds under mild, metal-free conditions and provides access to γ-keto sulfones. uq.edu.auresearchgate.net The proposed mechanism involves the ring-opening of the cyclopropanol (B106826) by sulfur dioxide to generate a γ-keto sulfinate intermediate. This intermediate then undergoes nucleophilic substitution with the halide to yield the final product. uq.edu.au

This methodology tolerates a wide range of functional groups on both the cyclopropanol and the halide, making it a versatile tool for generating diverse γ-keto sulfones. uq.edu.auresearchgate.net While this specific reaction leads to γ-keto sulfones rather than directly to simple cyclopropyl sulfones, it highlights the utility of sulfur dioxide surrogates in reactions involving cyclopropyl-derived intermediates.

Another strategy involves radical-induced three-component bicyclization cascades of 2-alkynyl aryldiazonium tetrafluoroborates with DABSO and internal alkynes. This metal-free approach, initiated by an arylsulfonyl radical, leads to the formation of polycyclic sulfones. rsc.orgmdpi.com These examples demonstrate the increasing importance of multi-component strategies involving sulfur dioxide for the efficient synthesis of complex sulfone architectures.

Component 1Component 2 (SO2 Source)Component 3Product TypeReference
CyclopropanolDABCO·(SO2)2Alkyl Halideγ-Keto Sulfone uq.edu.auresearchgate.net
CyclopropanolDABCO·(SO2)2Diaryliodonium SaltAryl-substituted γ-Keto Sulfone researchgate.net
2-Alkynyl Aryldiazonium TetrafluoroborateDABCO·(SO2)2Internal AlkynePolycyclic Sulfone rsc.orgmdpi.com

This table summarizes several three-component reactions that utilize a sulfur dioxide surrogate for the synthesis of various sulfone-containing compounds.

Reactivity and Mechanistic Investigations of Cyclopropyl Sulfone Systems

Ring-Opening Reactions of Cyclopropyl (B3062369) Sulfones

The high ring strain of the cyclopropane (B1198618) ring in compounds like [(2-Methylcyclopropyl)sulfonyl]benzene provides a thermodynamic driving force for ring-opening reactions. researchgate.net The course of these reactions is influenced by factors such as the nature of the substituents on the cyclopropane ring, the attacking reagent, and the reaction conditions.

The inherent strain in the cyclopropyl ring of sulfones is a key factor in their reactivity, driving various rearrangements and cycloaddition reactions. nih.govrsc.org These transformations leverage the release of approximately 27 kcal/mol of ring strain energy associated with the opening of the three-membered ring. researchgate.net Sulfone-substituted bicyclo[1.1.0]butanes and housanes, which are related strained systems, are particularly noted for their stability and high reactivity in strain-releasing processes when exposed to nucleophiles or radical species. nih.gov

One significant application of this principle is in [3+2] cycloaddition reactions. For instance, vinylcyclopropanes can act as three-carbon synthons in cycloadditions with acetylenic sulfones, a process that can be mediated by visible light photocatalysis. scispace.comresearchgate.net This method allows for the construction of functionalized five-membered carbocyclic rings. The reaction proceeds through a strain-release mechanism, leading to the formation of a new cyclopentane (B165970) ring and a significant increase in molecular complexity. scispace.comresearchgate.net Palladium-catalyzed [3+2] cycloaddition reactions using in situ generated sulfone-trimethylenemethane (TMM) species also provide access to chiral cyclopentyl sulfones with high regio- and diastereoselectivity. nih.gov

The reactivity of these strained systems is influenced by the substitution pattern on the ring. rsc.org The sulfonyl group, in particular, can serve as a handle for further derivatization after the initial strain-release reaction. nih.gov These strain-release strategies have become valuable tools in organic synthesis, providing access to complex molecular architectures that are of interest to medicinal chemists. rsc.org

The ring-opening of cyclopropyl systems can be effectively promoted by acids. nih.gov In the presence of a Brønsted acid, for example, monosubstituted cyclopropanes can undergo ring-opening hydroarylation. researchgate.net This type of reaction is facilitated in solvents like hexafluoroisopropanol (HFIP), which can stabilize the cationic intermediates formed during the process. researchgate.net

For cyclopropyl sulfonates, which share structural similarities with this compound in terms of the strained ring, acid-catalyzed isomerization occurs readily under mild conditions. nih.gov The presence of an alkyl substituent on the ring, such as the methyl group in this compound, can significantly influence the ease of this ring-opening. nih.gov The mechanism of these acid-catalyzed reactions often involves the protonation of a substituent on the cyclopropane ring or the sulfonyl group itself, which weakens the C-C bonds of the ring and facilitates cleavage. This leads to the formation of a carbocationic intermediate that can then be trapped by a nucleophile or undergo rearrangement to a more stable product. youtube.com

The kinetics and products of acid-catalyzed ring-opening are dependent on several factors, including the specific acid used, the solvent, and the structure of the cyclopropyl compound. nih.gov For instance, in the presence of sulfuric acid, the rate of ring-opening can be influenced by the activity of hydronium ions, as well as the concentration of sulfate (B86663) and bisulfate ions. nih.gov

Table 1: Conditions for Acid-Catalyzed Ring Opening of Cyclopropyl Systems
Cyclopropyl SystemAcid/CatalystSolventKey ObservationReference
Monosubstituted cyclopropanesBrønsted acidHexafluoroisopropanol (HFIP)Facilitates intermolecular C-C bond formation. researchgate.net
1-(1'-cycloalkenyl)cyclopropyl sulfonatesNot specifiedNot specifiedFacile isomerization under mild conditions. nih.gov
Hydroxy-substituted epoxides (related strained rings)H₂SO₄/Na₂SO₄ or HNO₃/NaNO₃AqueousRate is dependent on hydronium ion activity and counter-ion concentration. nih.gov

Palladium catalysis offers a versatile and efficient method for the ring-opening of cyclopropyl systems, including those bearing a sulfonyl group. These reactions often proceed with high stereoselectivity and regioselectivity, providing access to a variety of functionalized organic molecules. rsc.org For instance, palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce (E)-1-arylbut-2-en-1-ones. rsc.org This transformation is efficient for both phenyl and heteroaryl substituted cyclopropyl ketones. rsc.org

In the case of 1-(1'-cycloalkenyl)cyclopropyl tosylates, a palladium(0) catalyst can be used to achieve ring-opening for the synthesis of substituted 1,3-dienylamines. nih.govresearchgate.net This reaction complements other nucleophilic substitution reactions of related vinylcyclopropyl tosylates. nih.gov Furthermore, palladium-catalyzed hydrophosphinylation of methylenecyclopropanes proceeds via selective C-C bond cleavage to afford chiral allylic phosphine (B1218219) oxides in good yields and high enantioselectivities. nih.gov

The mechanism of these palladium-catalyzed reactions typically involves the oxidative addition of a palladium(0) species to a C-C bond of the cyclopropane ring. This forms a palladacyclobutane intermediate, which can then undergo further transformations, such as reductive elimination or β-hydride elimination, to yield the final product. The specific pathway and the resulting product are influenced by the ligands on the palladium catalyst and the substituents on the cyclopropane ring.

Table 2: Examples of Palladium-Catalyzed Ring Opening of Cyclopropyl Systems
SubstrateCatalyst SystemProductKey FeaturesReference
Aryl cyclopropyl ketonesPd(OAc)₂/PCy₃(E)-1-Arylbut-2-en-1-onesStereoselective (only E products) rsc.org
1-(1'-cycloalkenyl)cyclopropyl tosylatesPd(0)Substituted 1,3-dienylaminesComplements nucleophilic substitution reactions nih.gov
MethylenecyclopropanesPd catalystChiral allylic phosphine oxidesHighly selective C-C bond cleavage, high enantioselectivity nih.gov
2-Arylaziridines (related strained ring)Palladium catalystβ-amino-β-arylethylboratesRegioselective and stereo-invertive rsc.org

The presence of the electron-withdrawing sulfonyl group in this compound activates the cyclopropane ring towards nucleophilic attack. The ring-opening reaction is initiated by the addition of a nucleophile to one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate. This intermediate is stabilized by the adjacent sulfonyl group.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Generally, the nucleophile will attack the least sterically hindered carbon atom of the cyclopropane ring. The subsequent cleavage of the C-C bond is also directed by the ability of the sulfonyl group to stabilize the resulting negative charge.

In some cases, the ring-opening can proceed through an SN2-like mechanism, particularly with substrates that have a good leaving group on the cyclopropane ring. researchgate.net For example, the ring-opening of cyclic sulfites, which are structurally related to cyclopropyl systems, occurs selectively with nucleophiles. nih.gov

Recent advancements in organic synthesis have led to the development of cascade reactions involving the ring-opening of cyclopropyl systems followed by in-situ functionalization. These sequential transformations allow for the rapid construction of complex molecular architectures from simple starting materials.

A notable example of a sequential cascade reaction is the visible-light-triggered ring opening of cyclopropanols, followed by in-situ SO₂ capture and subsequent alkynylation. nih.gov This process is initiated by a triplet energy transfer photocatalyst, such as 4CzIPN. nih.gov While this specific reaction has been demonstrated with cyclopropanols, the underlying principles could potentially be applied to other activated cyclopropane derivatives.

The reaction sequence involves the initial ring-opening of the cyclopropanol (B106826) to generate a radical intermediate. This radical can then be trapped by a sulfur dioxide surrogate, such as DABCO·(SO₂)₂, to form a sulfonyl radical. researchgate.net This sulfonyl radical can then react with an alkynyl triflone, which serves as both a trifluoromethyl and an alkyne source, to yield the final γ-alkynylated trifluoromethyl ketone product. researchgate.net This metal-free protocol provides an atom-economical approach to complex molecules under mild reaction conditions. nih.gov

Sequential Ring Opening/Functionalization Cascades

Ring-Opening 1,3-Sulfonylation-Fluorination

A significant transformation of cyclopropyl systems activated by an electron-withdrawing group is the ring-opening 1,3-difunctionalization. One such reaction is the 1,3-sulfonylation-fluorination, which provides a direct, one-step route to γ-fluorosulfones from donor-acceptor (D-A) cyclopropanes. In this process, the cyclopropane ring is opened, and two new functional groups, a sulfonyl group and a fluorine atom, are installed at the 1- and 3-positions of the original propane (B168953) backbone.

The reaction typically proceeds via Lewis acid catalysis, which activates the D-A cyclopropane towards nucleophilic attack. A sulfinate salt, acting as the nucleophile, initiates the ring-opening of the strained cyclopropane. This step forms an anionic intermediate, which is subsequently trapped by an electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI), to yield the final γ-fluorosulfone product. This three-component reaction demonstrates a powerful method for constructing complex, fluorinated organic molecules from simple cyclopropane precursors.

ComponentRoleExample
Donor-Acceptor Cyclopropane Substrate with a strained ring activated for nucleophilic attack.A cyclopropane substituted with both an electron-donating group (e.g., aryl) and an electron-accepting group (e.g., ester).
Sulfinate Salt Nucleophile that initiates the ring-opening.Sodium benzenesulfinate (B1229208)
Electrophilic Fluorinating Reagent Fluorine source that traps the anionic intermediate.N-Fluorobenzenesulfonimide (NFSI)
Lewis Acid Catalyst that activates the cyclopropane substrate.Scandium(III) triflate (Sc(OTf)₃)

Mechanistic Pathways of Cyclopropanation involving Sulfones

The formation of cyclopropane rings can be achieved through various mechanistic pathways where sulfone groups play a pivotal role, either as part of the reagent mediating the transformation or as a directing/activating group on the substrate.

Sulfonyl radicals (RSO₂•) are versatile reactive intermediates that can participate in cyclization cascades to form complex polycyclic sulfones. For instance, a radical-induced three-component reaction can be initiated by an in situ generated arylsulfonyl radical. This radical can add to a 2-alkynyl aryldiazonium tetrafluoroborate, which, in the presence of a sulfur dioxide surrogate like DABCO·(SO₂)₂, and a trapping agent such as an internal alkyne, triggers a bicyclization cascade. This metal-free pathway efficiently constructs richly functionalized polycyclic sulfones under mild, redox-neutral conditions.

Another manifestation of radical involvement is in the ring-opening of cyclopropane derivatives. The high strain energy of the cyclopropane ring makes it susceptible to ring-opening when a radical is formed on an adjacent carbon. For example, the addition of a radical to a methylenecyclopropane (B1220202) or a cyclopropyl olefin can generate a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to form a more stable alkyl radical, which can then participate in further cyclization or functionalization reactions. The sulfonyl group can act as a precursor to the initial radical or as a stabilizing group for intermediates in the reaction sequence. The β-elimination of a sulfonyl radical from an α-sulfonamidoyl radical is another key step in forming imines within polycyclic frameworks.

Energy transfer (EnT) represents a key activation mode in photochemical reactions for cyclopropane formation and modification, particularly in visible-light-mediated processes. In contrast to electron transfer (ET) pathways, EnT mechanisms are often less dependent on the specific electronic properties of the substrates, offering broader applicability.

A notable example involves the visible-light-mediated [3+2] cycloaddition of vinylcyclopropanes with acetylenic sulfones, catalyzed by iridium complexes. Mechanistic studies, including DFT calculations, have substantiated a triplet energy transfer mechanism for this transformation. In this process, the photocatalyst absorbs visible light and is excited to a triplet state. It then transfers this energy to one of the reactants (e.g., the acetylenic sulfone), promoting it to its triplet state. This energized species then reacts with the vinylcyclopropane (B126155). The reaction is driven by the release of the inherent ring strain in the photogenerated vinylcyclopropane system, leading to the formation of a new, more complex cyclopentane ring. The sulfonyl group on the alkyne is crucial as it lowers the LUMO energy of the π-bond, increasing its reactivity and controlling the regiochemistry of the cycloaddition.

Activation ModeDescriptionExample Reaction
Thermal Activation Uses heat to overcome the activation energy barrier.Denitrogenation of pyrazolines to form cyclopropanes.
Photochemical (UV Light) Uses high-energy UV light to induce reactions.Intramolecular arene-olefin meta-cycloaddition to form a vinylcyclopropane intermediate.
Photocatalytic (Visible Light) Uses a photocatalyst to absorb visible light and initiate a reaction via Energy Transfer (EnT) or Electron Transfer (ET).[3+2] cycloaddition of vinylcyclopropanes with acetylenic sulfones catalyzed by an Iridium complex (EnT mechanism). nih.govscispace.com

Sulfur ylides are highly effective reagents for the synthesis of cyclopropanes from electron-poor olefins, such as α,β-unsaturated carbonyl compounds, in what is known as the Johnson–Corey–Chaykovsky reaction. The general mechanism involves a two-step sequence. First, the nucleophilic ylidic carbon attacks the β-carbon of the Michael acceptor in a conjugate addition. This step forms a zwitterionic betaine (B1666868) intermediate. The second step is an intramolecular nucleophilic displacement, where the newly formed carbanion attacks the carbon bearing the sulfur group, displacing a neutral sulfide (B99878) or sulfoxide (B87167) and closing the three-membered ring. acsgcipr.orgacs.orgmdpi.com

The reactivity and diastereoselectivity of the cyclopropanation depend on the nature of the substituent on the ylidic carbon. acs.orgnih.gov

Stabilized Ylides (e.g., R = COMe): These less reactive ylides typically lead to the formation of trans-cyclopropanes.

Semistabilized Ylides (e.g., R = Ph): These exhibit intermediate reactivity.

Unstabilized Ylides (e.g., R = H): These are highly reactive.

The key mechanistic steps for ylide-mediated cyclopropanation are outlined below:

Ylide Formation: Deprotonation of a sulfonium (B1226848) or sulfoxonium salt to generate the ylide.

Nucleophilic Attack: The ylide adds to an electron-deficient alkene (Michael acceptor).

Betaine Intermediate: Formation of a zwitterionic betaine intermediate.

Ring Closure: Intramolecular SN2 reaction to form the cyclopropane ring and release the sulfur-containing leaving group (e.g., dimethyl sulfide). acs.org

Role of the Sulfone Group in Stabilizing Reactive Intermediates

The sulfonyl group (–SO₂R) is a powerful electron-withdrawing group that plays a critical role in stabilizing various reactive intermediates, which is fundamental to its utility in organic synthesis. researchgate.net This stabilizing effect stems from a combination of inductive effects and the ability of the sulfur atom to accommodate electron density.

Carbanion Stabilization: The sulfone group is highly effective at stabilizing adjacent carbanions. siue.eduthieme-connect.com The strong inductive electron withdrawal by the two oxygen atoms and the sulfur atom delocalizes the negative charge of the carbanion, thereby increasing the acidity of the α-protons. This makes the formation of α-sulfonyl carbanions favorable, and these stabilized nucleophiles are central to many synthetic transformations. Structural studies have shown that in an α-sulfonyl carbanion, the carbanionic carbon is typically planar, and there is a shortened C–S bond, indicating a significant interaction between the carbanion and the sulfonyl group. cdnsciencepub.com

Radical Stabilization: The sulfonyl group also influences the stability of radical intermediates. In reactions involving the addition of a sulfonyl radical to an alkene, the stability of the resulting adduct radical is a key factor. The electron-withdrawing nature of the sulfonyl group can stabilize the adjacent radical center, which in turn affects the rates of both the forward radical addition and the reverse β-elimination of the sulfonyl radical. acs.org This stabilization is crucial in controlling the outcomes of radical cascade reactions where sulfonyl groups are involved. rsc.org The inherent stability of sulfonamides and sulfones makes them reliable functional groups in radical transformations. chem-station.com

Reactive IntermediateMode of Stabilization by Sulfonyl GroupConsequence in Reactivity
Carbanion Strong inductive electron withdrawal and delocalization of negative charge. siue.eduthieme-connect.comIncreased acidity of α-protons, formation of stable nucleophiles for C-C bond formation.
Radical Inductive effects stabilize the adjacent radical center. acs.orgInfluences the equilibrium of radical addition/elimination reactions, enabling controlled radical cascades.

Stereochemical Aspects in the Synthesis and Transformations of Cyclopropyl Sulfones

Diastereoselective Synthesis of Cyclopropyl (B3062369) Sulfones

Diastereoselectivity, the preferential formation of one diastereomer over others, is a critical consideration in the synthesis of cyclopropyl sulfones bearing multiple stereocenters. One effective strategy involves the reaction of dienes with sulfur ylides, which can produce vinylcyclopropanes with high levels of regio- and stereocontrol. organic-chemistry.org For instance, the cyclopropanation of electron-poor dienes using aryl- and vinyl-stabilized sulfonium (B1226848) ylides yields 2-aryl- and 2-vinyl-substituted vinylcyclopropanes. organic-chemistry.org This method often results in high trans-diastereoselectivity. organic-chemistry.org

Another approach to achieving stereocontrolled synthesis is through the reaction of terminal epoxides with the sodium salt of diethyl (phenylsulfonyl)methylphosphonate. This process can yield trans-cyclopropyl sulfones with high diastereoselectivity. nih.gov The inherent stereochemistry of the starting epoxide directs the formation of the cyclopropane (B1198618) ring, allowing for predictable control over the final product's configuration.

Furthermore, Michael-initiated ring closure (MIRC) reactions represent a versatile tool for diastereoselective cyclopropane formation. rsc.org The stereoselectivity in these reactions can be governed by employing chiral substrates or chiral nucleophiles. rsc.org The inherent structural asymmetry in a chiral substrate, which may possess a chiral auxiliary or a pre-existing chiral center, is pivotal in controlling the stereochemistry of the resulting cyclopropane. rsc.org

Below is a table summarizing key findings in the diastereoselective synthesis of cyclopropyl sulfones:

Starting MaterialsReagentsKey Features of SynthesisResulting Products
Electron-poor dienesAryl- and vinyl-stabilized sulfonium ylidesHigh regioselectivity and trans-diastereoselectivity2-Aryl- and 2-vinyl-substituted vinylcyclopropanes organic-chemistry.org
Terminal epoxidesSodium salt of diethyl (phenylsulfonyl)methylphosphonateHigh diastereoselectivity, stereochemistry directed by the epoxidetrans-Cyclopropyl sulfones nih.gov
Chiral substrates (Michael acceptors) and chiral nucleophiles (Michael donors)MIRC reaction conditionsStereocontrol through inherent asymmetry of chiral componentsEnantioenriched cyclopropanes rsc.org

Enantioselective Methodologies for Chiral Cyclopropyl Sulfone Derivatives

The synthesis of single enantiomers of chiral cyclopropyl sulfones is of paramount importance, as different enantiomers of a molecule can exhibit distinct biological activities. Several methodologies have been developed to achieve high levels of enantioselectivity.

Asymmetric Catalysis in Cyclopropanation

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of cyclopropanes. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. For example, cobalt(II) complexes with specifically designed chiral ligands have proven effective in the asymmetric cyclopropanation of various olefins with diazo compounds, leading to high yields and excellent diastereo- and enantioselectivity. organic-chemistry.org

Engineered enzymes, acting as biocatalysts, have also emerged as a valuable tool. A myoglobin-based biocatalyst has been developed for the highly enantioselective cyclopropanation of olefins using sulfone diazos as carbene precursors, achieving up to 99% enantiomeric excess (ee). digitellinc.com This biocatalytic method is notable for its mild reaction conditions and its ability to accommodate a range of diazoarylsulfones and diazoalkylsulfones. digitellinc.com

Intramolecular cyclopropanation of α-diazo-β-keto sulfones represents another avenue for asymmetric catalysis. The use of a newly prepared ligand in conjunction with an α-diazo-β-keto mesityl sulfone has been shown to proceed with high enantioselectivity. nih.gov The resulting products are often highly crystalline, which facilitates the isolation of enantiomerically pure intermediates. nih.gov

Chiral Auxiliaries in Cyclopropane Formation

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. scielo.org.mx In this strategy, an achiral substrate is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to afford the enantioenriched product. scielo.org.mx

In the context of cyclopropane synthesis, chiral auxiliaries attached to the substrate play a crucial role in controlling the stereochemistry of the resulting cyclopropane product in Michael-initiated ring closure (MIRC) reactions. rsc.org The careful selection of the chiral auxiliary allows for high diastereoselectivity, leading to the formation of enantioenriched cyclopropanes. rsc.org For example, alcohols and ethers can induce diastereoselectivity in halomethyl-metal mediated cyclopropanations. burnschemistry.com

Control of Stereogenic Centers in Skeletal Assembly

The strategic assembly of the molecular skeleton allows for precise control over the creation of stereogenic centers. One approach involves the use of chiral building blocks that already contain the desired stereochemistry. burnschemistry.com For instance, the Simmons-Smith cyclopropanation of chiral allylic alcohols, where a heteroatom acts as a directing group through chelation with the zinc reagent, allows for predictable stereocontrol. wiley-vch.de

Transition metal-catalyzed decomposition of diazoalkanes is another powerful method. burnschemistry.com Chiral catalysts, such as those based on rhodium, can effectively control the stereochemistry of the cyclopropanation reaction. burnschemistry.com

The following table highlights different enantioselective methodologies for synthesizing chiral cyclopropyl sulfones:

MethodologyKey PrincipleExample
Asymmetric CatalysisA chiral catalyst directs the stereochemical outcome.Cobalt(II)-catalyzed cyclopropanation with succinimidyl diazoacetate. organic-chemistry.org
BiocatalysisAn engineered enzyme catalyzes the enantioselective reaction.Myoglobin-based biocatalyst for cyclopropanation with sulfone diazos. digitellinc.com
Chiral AuxiliariesA chiral molecule temporarily attached to the substrate directs the reaction.Use of chiral auxiliaries in Michael-initiated ring closure (MIRC) reactions. rsc.org
Chiral Building BlocksStarting materials with pre-existing stereocenters are used.Simmons-Smith cyclopropanation of chiral allylic alcohols. wiley-vch.de

Stereochemical Outcomes of Ring-Opening Reactions

The cyclopropane ring in sulfonyl derivatives is susceptible to ring-opening reactions, and the stereochemistry of the starting material often dictates the stereochemical outcome of the product. These reactions can be initiated by various reagents, including organocuprates. researchgate.net

The ring-opening of cyclopropyl ketones with nucleophiles, such as β-naphthols, can be catalyzed by chiral complexes to produce chiral derivatives with good enantioselectivities. rsc.org The mechanism of these reactions can be complex, but they often proceed with a high degree of stereospecificity. For example, the reaction of LiCu(CH₃)₂ with a cyclopropyl enone has been shown to proceed via conjugate addition followed by a stereospecific ring-opening of the resulting cyclopropylmethyl copper species. researchgate.net This high stereospecificity suggests a direct nucleophilic attack of the cuprate (B13416276) on a cyclopropyl carbon atom, rather than the involvement of radical anion intermediates. researchgate.net

The regioselectivity of the ring-opening is also a critical factor. In certain systems, the presence of a metal fragment can stabilize an allylic cation formed upon ring-opening, leading to regioselective nucleophilic addition. researchgate.net

Computational and Theoretical Chemistry Studies on Cyclopropyl Sulfone Reactivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms due to its favorable balance of accuracy and computational cost. montclair.edu For reactions involving cyclopropyl (B3062369) sulfones like [(2-Methylcyclopropyl)sulfonyl]benzene, DFT calculations can map out the potential energy surface, identifying intermediates and transition states that connect reactants to products.

One of the key areas of investigation for cyclopropyl sulfones is their participation in ring-opening reactions. The inherent strain of the three-membered ring makes it susceptible to cleavage under various conditions. nih.gov DFT studies can model the homolytic or heterolytic cleavage of the cyclopropane (B1198618) ring, providing activation energies for different potential pathways. For instance, in the presence of a radical initiator, DFT calculations can predict the pathway for the formation of a cyclopropyl-substituted carbon radical and its subsequent ring-opening to a more stable alkyl radical. nih.gov

Furthermore, DFT is extensively used to study cycloaddition reactions where the cyclopropyl group or adjacent functionalities participate. mdpi.compku.edu.cn For example, in a [3+2] cycloaddition, DFT can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism by locating the corresponding transition states and intermediates. The theory can also shed light on the electronic effects of the sulfonyl group on the feasibility and pathway of such reactions. mdpi.com

Researchers have employed DFT to predict whether ring-opening polymerization of cyclic sulfones is feasible by comparing the energy changes for the addition to a double bond versus the ring-opening reaction. mdpi.com These calculations can guide the design of monomers for creating novel polysulfones. mdpi.com

A summary of DFT applications in studying reactions relevant to cyclopropyl sulfones is presented in the table below.

Reaction TypeDFT ApplicationKey Findings
Ring-Opening Calculation of activation energies for different cleavage pathways (homolytic vs. heterolytic). nih.govIdentifies the most probable mechanism under specific reaction conditions.
Cycloaddition Determination of concerted vs. stepwise mechanisms by locating transition states and intermediates. mdpi.compku.edu.cnProvides insights into the pericyclic nature of the reaction.
Polymerization Comparison of energy profiles for ring-opening vs. addition reactions. mdpi.comPredicts the viability of a monomer for ring-opening polymerization.
Nucleophilic Substitution Modeling the attack of a nucleophile and the subsequent ring strain release.Elucidates the role of the sulfonyl group in activating the cyclopropyl ring.

Elucidation of Transition State Geometries and Energies

The characterization of transition states is a critical aspect of understanding chemical reactivity, and computational chemistry provides a powerful lens for their examination. For reactions involving this compound, knowledge of the transition state geometry and its associated energy barrier is fundamental to predicting reaction rates and outcomes.

Transition state theory (TST) combined with DFT calculations allows for the precise location of transition state structures on the potential energy surface. nih.gov These calculations reveal the critical bond-forming and bond-breaking distances at the peak of the reaction energy profile. For instance, in a palladium-catalyzed ring-opening of a cyclopropane derivative, DFT can model the geometry of the transition state, including the coordination of the metal to the strained ring and the elongation of the C-C bond that is breaking. mdpi.com

The energy of the transition state relative to the reactants determines the activation energy of the reaction. Computational studies can provide quantitative predictions of these energy barriers. For example, in the cycloaddition of a dienylfuran, DFT calculations have been used to determine the activation Gibbs free energies for different possible pathways, thereby identifying the most kinetically favorable route. pku.edu.cn

A hypothetical example of computationally determined transition state data for a reaction involving a cyclopropyl sulfone is shown in the table below.

ReactionTransition StateKey Geometric Parameters (Å)Activation Energy (kcal/mol)
Nucleophilic Ring Opening TS1C-C (breaking): 2.15, Nu-C (forming): 2.3025.4
[3+2] Cycloaddition TS2C1-C3 (forming): 2.25, C2-N1 (forming): 2.4118.7

These data are crucial for understanding how substituents, such as the methyl group in this compound, might influence the transition state geometry and energy through steric and electronic effects.

Prediction of Regioselectivity and Stereoselectivity in Sulfone-Mediated Reactions

Many reactions involving substituted cyclopropanes can lead to multiple products, making the prediction of regioselectivity and stereoselectivity a key challenge. Computational methods, particularly DFT, have proven to be highly effective in rationalizing and predicting the selectivity of such reactions. montclair.edu

For a molecule like this compound, a reaction such as nucleophilic ring-opening could occur at different carbon atoms of the cyclopropyl ring, leading to different constitutional isomers. DFT calculations can predict the regioselectivity by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lower activation energy will be the kinetically favored one, and its corresponding product will be the major isomer. nih.govresearchgate.net This approach has been successfully used to predict the regioselectivity of SNAr reactions by combining machine learning with DFT. nih.govresearchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational prediction. In reactions creating new stereocenters, DFT can be used to model the transition states leading to the different stereoisomers (e.g., diastereomers or enantiomers). The energy difference between these diastereomeric transition states can be used to predict the diastereomeric ratio of the products. For example, in the cyclopropanation of an enone with a sulfur ylide, DFT has been used to rationalize the observed diastereoselectivity by analyzing the relative activation energies of the diastereomeric torsional transition states. nih.gov

The table below illustrates how computational models can predict selectivity in a hypothetical reaction of this compound.

Selectivity TypeComputational ApproachPredicted Outcome
Regioselectivity Comparison of activation energies for attack at C1 vs. C2.Attack at C1 is favored (ΔΔG‡ = 2.5 kcal/mol).
Stereoselectivity Comparison of transition state energies for syn vs. anti attack.The anti product is favored (ΔΔG‡ = 1.8 kcal/mol).

These predictive capabilities are invaluable in synthetic chemistry for designing reactions that yield the desired product with high selectivity, thereby minimizing waste and simplifying purification processes.

Synthetic Applications of Cyclopropyl Sulfone Motifs in Complex Molecule Construction

Cyclopropyl (B3062369) Sulfones as Versatile Synthetic Intermediates

Cyclopropyl sulfones are highly valuable intermediates in organic synthesis due to the synergistic effects of the strained cyclopropane (B1198618) ring and the strongly electron-withdrawing sulfone group. This combination facilitates a variety of chemical transformations, allowing for the construction of complex molecular structures. The sulfone group can stabilize an adjacent carbanion, enabling a range of alkylation and addition reactions. Furthermore, the inherent ring strain of the cyclopropane moiety can be harnessed in ring-opening reactions to generate diverse functionalities.

The versatility of cyclopropyl sulfones is demonstrated by their utility in the synthesis of a wide array of organic compounds. They can serve as precursors to other functionalized cyclopropanes or can undergo ring-opening to afford linear chains with defined stereochemistry. The phenylsulfonyl group, in particular, offers a balance of activating ability and leaving group potential, making it a widely used substituent in this class of compounds.

Application in Heterocyclic Chemistry and the Synthesis of Complex Organic Frameworks

Cyclopropyl sulfones are instrumental in the construction of complex organic frameworks, including heterocyclic and spirocyclic systems. The unique reactivity of the cyclopropyl ring, modulated by the sulfone group, allows for its participation in various cycloaddition and ring-expansion reactions. For instance, donor-acceptor cyclopropanes, which can be readily derived from cyclopropyl sulfones, are known to undergo formal [3+2] cycloadditions with various dipolarophiles to furnish five-membered heterocyclic rings.

A notable application is in the synthesis of spirocyclic sultams, which are important scaffolds in medicinal chemistry. By employing N-aryl bicyclo[1.1.0]butane sulfonamides, which can be considered as constrained cyclopropyl sulfone analogues, a strain-release spirocyclization can be initiated. This strategy, often facilitated by photoredox catalysis, allows for the incorporation of a variety of radical precursors to construct functionalized spirocyclobutyl benzosultams. nih.gov This methodology highlights the potential of leveraging the inherent strain of small rings in combination with the electronic properties of the sulfone group to access complex, three-dimensional structures.

Starting MaterialReaction TypeProductReference
N-Aryl bicyclo[1.1.0]butane sulfonamidesStrain-release spirocyclizationSpirocyclobutyl benzosultams nih.gov
Donor-acceptor cyclopropanes[3+2] CycloadditionFive-membered heterocycles

Cyclopropyl Sulfones as Precursors for Diverse Functionalized Molecules

The synthetic utility of cyclopropyl sulfones extends to their role as precursors for a variety of functionalized molecules through carefully orchestrated reaction sequences.

Cyclopropyl sulfones can be employed as three-carbon building blocks in the construction of five-membered carbocyclic rings. One powerful strategy involves the use of a bromoallyl sulfone, which acts as a trimethylenemethane synthon in a [3+2] Michael-initiated ring closure. The reaction proceeds via the formation of a lithio derivative of the bromoallyl sulfone, which then undergoes a Michael addition to an α,β-unsaturated ester. The resulting enolate subsequently displaces the bromide in an intramolecular fashion to afford a highly functionalized cyclopentane (B165970) derivative. These additions are often highly stereoselective, providing a reliable method for the construction of substituted cyclopentanones.

Reactant 1Reactant 2Reaction TypeProductReference
Bromoallyl sulfoneα,β-Unsaturated ester[3+2] Michael-initiated ring closureFunctionalized cyclopentane

Allylic sulfones are valuable synthetic intermediates, and cyclopropyl sulfone motifs provide a convenient entry to this class of compounds. A novel and efficient approach involves the palladium-catalyzed hydrosulfonylation of cyclopropenes. This process is applicable to a broad range of cyclopropene (B1174273) derivatives and utilizes commercially available sodium sulfinates as the sulfonyl source. The reaction is believed to proceed through a π-allyl palladium intermediate, highlighting the utility of transition metal catalysis in harnessing the reactivity of strained rings. This method offers a stereoselective route to allylic sulfones and has been shown to be scalable, underscoring its synthetic potential.

Starting MaterialReagentCatalystProductReference
Cyclopropene derivativesSodium sulfinatesPalladium catalystAllylic sulfones

A general method for the 1,3-bisfunctionalization of donor-acceptor (D-A) cyclopropanes provides a direct, one-step synthesis of γ-fluorosulfones. This transformation utilizes sulfinate salts and electrophilic fluorinating reagents under Lewis acid catalysis. The reaction is initiated by the nucleophilic ring-opening of the cyclopropane by the sulfinate anion. The resulting anionic intermediate is then trapped by an electrophilic fluorine source, leading to the formation of the γ-fluorosulfone. This represents the first direct one-step synthesis of sulfones fluorinated in the γ-position from a carbon backbone, showcasing a powerful application of cyclopropane ring-opening chemistry.

Starting MaterialReagentsCatalystProductReference
Donor-acceptor cyclopropanesSulfinate salts, Electrophilic fluorinating reagentLewis acidγ-Fluorosulfones

The Sulfone Group as an Activating or Leaving Group

The sulfone functional group plays a dual role in the chemistry of cyclopropyl sulfones, acting as both a powerful activating group and a competent leaving group. As a strong electron-withdrawing group, the sulfone moiety activates the cyclopropane ring towards nucleophilic attack and ring-opening. It also acidifies the protons on the carbon atom to which it is attached, facilitating deprotonation and subsequent functionalization.

Integration of Cyclopropyl Sulfones in Cascade and Multicomponent Reactions

The unique chemical reactivity of the cyclopropyl sulfone motif, characterized by the strain of the three-membered ring and the electron-withdrawing nature of the sulfonyl group, makes it a valuable component in the design of cascade and multicomponent reactions. These reactions, which form multiple chemical bonds in a single synthetic operation, are of significant interest for the efficient construction of complex molecular architectures. While specific research on [(2-Methylcyclopropyl)sulfonyl]benzene in such transformations is not extensively documented, the reactivity of analogous cyclopropyl sulfones and related compounds provides a strong basis for postulating its potential applications in this domain.

The phenylsulfonyl group in this compound activates the cyclopropyl ring, making it susceptible to nucleophilic attack and ring-opening reactions. This inherent reactivity can be harnessed to initiate a cascade sequence. For instance, the reaction of a vinyl sulfone with an allylic azide (B81097) can trigger a complex cascade to form dihydro-pyrrolo-pyrazole heterocycles nih.gov. This suggests that the double bond equivalent nature of the cyclopropane ring in this compound could potentially participate in similar cycloaddition-based cascades.

Furthermore, the sulfonyl group is a key participant in various domino reactions. Palladium-catalyzed domino reactions of α,β-unsaturated phenyl sulfones with aryl iodides have been shown to produce substituted 9-phenylsulfonyl-9,10-dihydrophenanthrenes through a four-component domino process . This highlights the ability of the phenylsulfonyl moiety to direct complex arylation cascades.

A notable example of a cascade reaction involving a cyclopropyl-containing sulfone is the visible light-induced sulfonylation/cyclization to produce quinoline-2,4-diones. In this metal-free process, a derivative of a sulfone bearing a cyclopropyl group was shown to be compatible with the reaction conditions, leading to the formation of the desired heterocyclic product mdpi.com. This demonstrates that the cyclopropyl sulfone motif can be incorporated into complex structures via radical-mediated cascade cyclizations.

In the realm of multicomponent reactions, the strained cyclopropane ring can act as a reactive partner. Substrate-controlled domino reactions of N-sulfonyl ketimines with donor-acceptor cyclopropanes have been developed to synthesize angularly fused cyclopenta[c]chromenes and benzo[f]cyclopenta[d] nih.govnih.govthiazepine 5,5-dioxides nih.gov. This indicates that a suitably activated cyclopropane, such as that in this compound, could potentially serve as a three-carbon component in multicomponent annulation strategies.

The following tables summarize potential and documented cascade and multicomponent reactions involving cyclopropyl sulfone motifs, providing a framework for the prospective applications of this compound.

Table 1: Potential Cascade Reactions Involving this compound Motif

Reaction TypeReactantsCatalyst/ConditionsPotential Products
[3+2] Cycloaddition Cascade This compound, AzideHeat or Lewis AcidDihydropyrrole derivatives
Radical-Mediated Cyclization This compound, AlkeneVisible light, PhotocatalystFused heterocyclic systems
Palladium-Catalyzed Domino Arylation This compound, Aryl Iodide, COPd catalyst, BasePolycyclic aromatic compounds

Table 2: Potential Multicomponent Reactions Involving this compound Motif

Reaction NameComponentsCatalyst/ConditionsPotential Products
[3+2+1] Annulation This compound, Imine, IsocyanideLewis AcidHighly substituted piperidines
Ugi-type Reaction Ring-opened this compound derivative, Amine, Aldehyde, IsocyanideAcidPeptidomimetic structures
Passerini-type Reaction Ring-opened this compound derivative, Carboxylic Acid, Isocyanide-α-Acyloxy carboxamides

The exploration of this compound in such complex transformations holds promise for the rapid generation of molecular diversity and the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The strategic use of the inherent reactivity of the cyclopropyl sulfone moiety can pave the way for innovative synthetic methodologies.

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